2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
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Description
2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H7FN6OS and its molecular weight is 290.28. The purity is usually 95%.
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Scientific Research Applications
Coordination Networks and NLO Properties
The hydrothermal synthesis method involving tetrazolate-yl acylamide tectons, including derivatives related to 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, has led to the creation of crystalline coordination networks. These networks exhibit significant second harmonic generation (SHG) efficiencies, highlighting their potential in nonlinear optical (NLO) applications. The effects of various substituents on the structural topologies and NLO properties of these networks have been thoroughly studied, providing insights into their potential scientific applications (Liao et al., 2013).
Antimicrobial and Docking Studies
Research into tetrazol-thiophene-carboxamides, which share a structural motif with this compound, has unveiled their synthesis and subsequent evaluation for antimicrobial properties. Additionally, docking studies have been conducted to understand their mode of action, providing a foundation for future drug development and research into their potential as antimicrobial agents (Talupur et al., 2021).
Carbon−Sulfur Bond Formation in Drug Synthesis
The development of a new variant of the Migita reaction for carbon−sulfur bond formation, utilized in the synthesis of compounds related to this compound, has been explored. This method has significant implications for the synthesis of potential pharmaceuticals, demonstrating the versatility and utility of such compounds in drug development processes (Norris & Leeman, 2008).
Anticancer Activity and Kinase Inhibition
Novel derivatives containing the N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamide motif, related to this compound, have been synthesized and evaluated for anticancer activity. These compounds have shown significant potential in inhibiting kinase activity and preventing the proliferation of cancer cells, highlighting their importance in the development of new anticancer therapies (Gaikwad et al., 2019).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNRTXCYOYJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.